
PHA-680632
Descripción general
Descripción
PHA-680632 es un inhibidor novedoso y potente de las quinasas Aurora, una pequeña familia de quinasas de serina/treonina que desempeñan funciones críticas en la segregación de cromosomas y la división celular durante la mitosis . Este compuesto ha mostrado una actividad antitumoral significativa y se está explorando como un posible agente terapéutico para el tratamiento del cáncer .
Métodos De Preparación
PHA-680632 se sintetiza mediante una serie de reacciones químicas que involucran reactivos y condiciones específicas. El compuesto se prepara utilizando una combinación de técnicas de síntesis orgánica, que incluyen reacciones de condensación, ciclización y modificaciones de grupos funcionales . Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza, al tiempo que se garantiza la rentabilidad y la escalabilidad .
Análisis De Reacciones Químicas
PHA-680632 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar ciertos grupos funcionales dentro de la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
PHA-680632 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
PHA-680632 ejerce sus efectos inhibiendo la actividad de las quinasas Aurora, específicamente Aurora A, Aurora B y Aurora C . Estas quinasas son esenciales para la correcta segregación de cromosomas y la división celular durante la mitosis. Al inhibir estas quinasas, this compound interrumpe el proceso mitótico, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . El mecanismo de acción del compuesto implica la unión al sitio de unión al ATP de las quinasas Aurora, lo que evita su activación y la posterior fosforilación de las proteínas diana .
Comparación Con Compuestos Similares
PHA-680632 forma parte de una clase de compuestos conocidos como inhibidores de la quinasa Aurora. Los compuestos similares incluyen:
PHA-739358: Otro potente inhibidor de la quinasa Aurora con una fuerte actividad antiproliferativa en las células cancerosas.
VX-680: Un inhibidor temprano de la quinasa Aurora que ha demostrado eficacia en estudios preclínicos.
En comparación con estos compuestos, this compound exhibe un perfil único con alta selectividad para las quinasas Aurora y una actividad antitumoral significativa en varios modelos de cáncer . Sus propiedades farmacocinéticas favorables y su capacidad de inhibir múltiples quinasas Aurora lo convierten en un candidato prometedor para un mayor desarrollo como terapéutico contra el cáncer .
Actividad Biológica
PHA-680632 is a potent and selective inhibitor of Aurora kinases, which are critical serine/threonine kinases involved in the regulation of mitosis and chromosome segregation. This compound has garnered attention for its potential as an anticancer therapeutic due to its ability to inhibit tumor cell proliferation across various cancer types.
This compound primarily targets Aurora A, B, and C kinases, with IC50 values of 27 nM, 135 nM, and 120 nM, respectively. The compound also exhibits cross-reactivity with other kinases such as FGFR1, FLT3, LCK, PLK1, VEGFR2, and VEGFR3, albeit at higher IC50 values ranging from 390 to 5500 nM . The inhibition of Aurora kinases disrupts normal cell cycle progression, leading to polyploidy and ultimately apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines including HCT116, A2780, HL60, and HeLa cells. The observed IC50 values for these cell lines range from 0.06 to 7.15 μM .
Table 1: IC50 Values of this compound in Different Cell Lines
Cell Line | IC50 (μM) |
---|---|
HCT116 | 0.06 |
A2780 | 0.15 |
HL60 | 0.20 |
HeLa | 7.15 |
The compound's effects were further assessed through cell cycle analysis and immunohistochemistry, revealing significant alterations in cell cycle dynamics and induction of apoptosis .
Combination Therapies
Research indicates that this compound can enhance the effectiveness of radiation therapy. In p53-deficient HCT116 cells, pre-treatment with this compound followed by ionizing radiation resulted in increased apoptosis and micronuclei formation compared to controls . This suggests a potential strategy for improving outcomes in cancers characterized by p53 mutations.
Animal Model Studies
In vivo efficacy was evaluated using xenograft models with HL60, A2780, and HCT116 cells. Administration of this compound (15–60 mg/kg) led to significant tumor growth inhibition by reducing cell proliferation and promoting apoptosis . Notably, in transgenic mouse models with activated ras-driven mammary tumors, treatment resulted in complete tumor stabilization and partial regression at a dosage of 45 mg/kg .
Table 2: Efficacy of this compound in Xenograft Models
Model Type | Dosage (mg/kg) | Tumor Response |
---|---|---|
HL60 Xenograft | 15–60 | Tumor growth inhibition |
A2780 Xenograft | 15–60 | Tumor growth inhibition |
HCT116 Xenograft | 15–60 | Tumor growth inhibition |
Ras-driven Mammary Tumors | 45 | Complete stabilization |
Case Studies
A study conducted on various cancer types revealed that this compound not only inhibited tumor growth but also induced polyploidy as a surrogate marker for Aurora kinase inhibition. The study highlighted that the compound's effects were more pronounced in p53-deficient cells compared to wild-type counterparts .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of PHA-680632, and how is its selectivity profile determined against Aurora kinases and other kinases?
this compound inhibits Aurora kinases A, B, and C with IC50 values of 27 nM, 135 nM, and 120 nM, respectively, as validated by ATP-competitive kinase assays . Selectivity is assessed through kinase panel screens, revealing 10–200-fold higher IC50 values for off-target kinases (e.g., FGFR1, PLK1, VEGFR2/3). Researchers should use broad-spectrum kinase profiling and biochemical assays to confirm target specificity, particularly in cell lines with Aurora kinase dependency.
Q. Which experimental models are validated for assessing this compound's antitumor efficacy in preclinical studies?
Validated models include:
- In vitro : HeLa, HCT116, DU145, and NHDF cells, with IC50 values ranging from 0.06–7.15 µM .
- In vivo : Xenograft models (e.g., HCT116 tumors) and transgenic breast cancer models, where this compound achieves tumor growth inhibition at well-tolerated doses . Standardize assays using proliferation metrics (e.g., Alamar Blue) and histopathology to quantify mitotic defects (e.g., polyploidy).
Q. How can researchers validate Aurora kinase inhibition as the primary mechanism in cellular assays?
- Biomarker analysis : Monitor phosphorylation of histone H3 at Ser10 (Aurora B substrate) via Western blotting or immunofluorescence. This compound reduces this phosphorylation in a dose-dependent manner .
- Cell cycle profiling : Use flow cytometry to detect G2/M arrest and polyploidy (>4N DNA content), indicative of Aurora A/B inhibition .
Q. What are the critical parameters for optimizing in vivo dosing regimens of this compound?
Key parameters include:
- Tolerability : Conduct maximum tolerated dose (MTD) studies in rodents, noting that 30–50 mg/kg regimens show efficacy without toxicity .
- Pharmacokinetics : Measure plasma half-life and tumor penetration using LC-MS/MS.
- Biomarker validation : Correlate tumor phospho-histone H3 suppression with dosing schedules .
Advanced Research Questions
Q. How does the p53 status of cancer cells influence the combinatorial effects of this compound with ionizing radiation?
In p53-deficient HCT116 cells, this compound (100–400 nM) synergizes with radiation by enhancing apoptosis (Annexin V+ cells), micronuclei formation, and Brca1 foci . Experimental design should include:
- Genetic models : Compare isogenic p53 wild-type vs. knockout lines.
- Endpoint assays : Quantify clonogenic survival, γH2AX foci (DNA damage), and caspase-3 activation.
Q. What methodologies are recommended to resolve contradictory data on off-target effects of this compound in non-mitotic pathways?
- Kinase chemoproteomics : Use ATP-competitive probes to identify off-target interactions (e.g., AurA-mediated phosphorylation of PC2 at S829 in kidney cells) .
- Phosphoproteomics : Compare phospho-site modulation in mitotic vs. non-mitotic contexts.
- Rescue experiments : Employ siRNA knockdown of Aurora kinases to isolate target-specific effects .
Q. How does the combination of this compound with EGFR inhibitors like Erlotinib enhance antitumor efficacy?
Co-treatment with Erlotinib amplifies suppression of oncogenic signaling nodes (e.g., ERK, AKT) and reduces pro-survival gene expression ≥2-fold . Design studies using:
- Dose-matrix assays : Test sequential vs. concurrent dosing.
- Transcriptomic profiling : Analyze RNA-seq or qPCR arrays to identify synergistic pathway modulation.
Q. What structural insights guide the optimization of pyrrolo[3,4-c]pyrazole-based Aurora kinase inhibitors like this compound?
Co-crystal structures (PDB: 2J50) reveal that this compound adopts a type I binding mode, with its N-5 aryl group occupying Aurora A's hydrophobic pocket II under the P-loop . Strategies for optimization include:
- Scaffold modification : Adjust substituents at C-3 (hydrophobic pocket I) and N-5 (P-loop interaction).
- Computational docking : Simulate binding affinities using Aurora A/B catalytic domains.
Q. What non-oncology applications of this compound have been explored, and how are these studies designed?
this compound inhibits AurA-dependent primary cilium disassembly in Chlamydia trachomatis infection models . Key methodologies:
- Cilia imaging : Use immunofluorescence (acetylated α-tubulin) to quantify cilium length.
- siRNA validation : Compare AurA knockdown vs. pharmacological inhibition in infection assays.
Q. How do researchers address batch-to-batch variability in this compound's activity across different cell lines?
Standardize protocols by:
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNXGOQPLDDPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460035 | |
Record name | PHA-680632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398493-79-3 | |
Record name | PHA-680632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398493793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-680632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-680632 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W8KZU2A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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